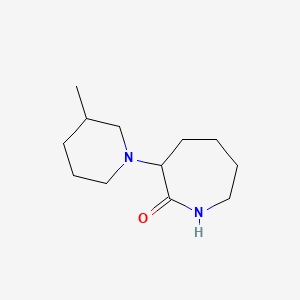
3-(3-Methylpiperidin-1-yl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylpiperidin-1-yl)azepan-2-one, also known as MPAA, is a cyclic amide compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(3-Methylpiperidin-1-yl)azepan-2-one has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(3-Methylpiperidin-1-yl)azepan-2-one has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(3-Methylpiperidin-1-yl)azepan-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitters in the brain. It has been shown to increase levels of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Methylpiperidin-1-yl)azepan-2-one in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for 3-(3-Methylpiperidin-1-yl)azepan-2-one research. One area of interest is its potential as a treatment for drug addiction. 3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to reduce drug-seeking behavior in animal studies, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for depression. 3-(3-Methylpiperidin-1-yl)azepan-2-one has been shown to increase levels of serotonin, a neurotransmitter involved in mood regulation, and further research could explore its potential as a treatment for depression.
Méthodes De Synthèse
The synthesis of 3-(3-Methylpiperidin-1-yl)azepan-2-one involves the reaction of 3-methylpiperidine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure 3-(3-Methylpiperidin-1-yl)azepan-2-one.
Propriétés
IUPAC Name |
3-(3-methylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-5-4-8-14(9-10)11-6-2-3-7-13-12(11)15/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIYWICAJAKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

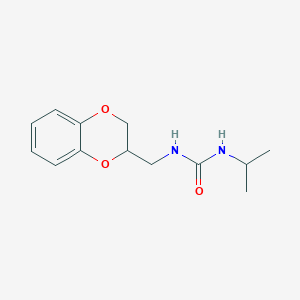

![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
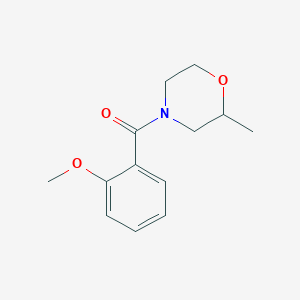
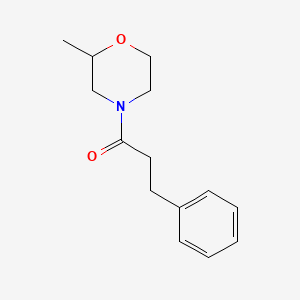
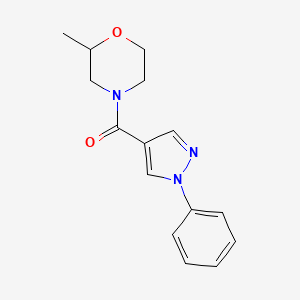
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

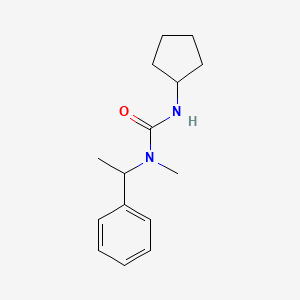
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)